molecular formula C12H19IOSi B163124 3-(t-Butyldimethylsiloxy)iodobenzene CAS No. 133910-12-0

3-(t-Butyldimethylsiloxy)iodobenzene

Cat. No.: B163124
CAS No.: 133910-12-0
M. Wt: 334.27 g/mol
InChI Key: AVZDGFRDSOPFCR-UHFFFAOYSA-N
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Description

Overview of Hypervalent Iodine Reagents in Modern Organic Chemistry

Hypervalent iodine compounds are derivatives in which an iodine atom formally possesses more than the eight electrons in its valence shell. princeton.eduwiley-vch.de These reagents, particularly those in the +3 (iodine(III)) and +5 (iodine(V)) oxidation states, have garnered significant attention for their utility in a wide array of oxidative transformations. scispace.comarkat-usa.orgarkat-usa.org Their reactivity often parallels that of heavy metal reagents, but they offer distinct advantages in terms of environmental impact and cost. scispace.comarkat-usa.org

The first polyvalent organic iodine compound, (dichloroiodo)benzene, was prepared by the German chemist C. Willgerodt in 1886. princeton.edunih.gov However, it was not until the latter half of the 20th century that the synthetic potential of hypervalent iodine reagents began to be fully realized. princeton.edue-bookshelf.de A resurgence of interest was driven by the discovery of new classes of these compounds and their applications in selective organic transformations. wiley-vch.dee-bookshelf.de The term "hypervalent" was established in 1969 to describe elements in groups 15-18 that accommodate more than an octet of electrons in their valence shell. princeton.edu Today, hypervalent iodine reagents are routinely used for various transformations, including oxidations, fluorinations, and the transfer of functional groups. arkat-usa.orgacs.orgacs.org

One of the most compelling reasons for the widespread adoption of hypervalent iodine reagents is their reduced environmental impact compared to traditional heavy metal oxidants like those based on lead, mercury, thallium, and chromium. princeton.edue-bookshelf.dersc.org Iodine is a more environmentally benign element, and its compounds are generally considered to have lower toxicity. acs.orgfrontiersin.org From an economic standpoint, iodine is significantly less expensive than precious metal catalysts such as palladium, platinum, or osmium, making its reagents a cost-effective choice for both academic research and industrial applications. scispace.comarkat-usa.org

Hypervalent iodine reagents exhibit a broad range of reactivity, acting as mild and selective oxidants and as agents for electrophilic group transfer. scispace.comarkat-usa.org Their reactivity is often discussed in terms analogous to transition metal chemistry, involving processes like ligand exchange and reductive elimination. scispace.comarkat-usa.org The high electrophilicity of the iodine center makes it susceptible to nucleophilic attack, and the excellent leaving group ability of the iodonio group is a key factor in its synthetic utility. princeton.edu This versatility allows for a wide array of transformations, including the oxidation of alcohols, the functionalization of carbonyl compounds and alkenes, and the formation of carbon-carbon and carbon-heteroatom bonds. arkat-usa.orgfrontiersin.orgresearchgate.net The development of reagents capable of transferring various groups, such as trifluoromethyl, azido, and alkynyl moieties, further highlights their synthetic importance. acs.orgnih.gov

Role of Silyl (B83357) Protecting Groups in Organic Synthesis

The protection of functional groups is a cornerstone of multistep organic synthesis, preventing unwanted side reactions and enabling the selective transformation of specific sites within a molecule. nih.gov Silyl ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of installation, stability under a range of conditions, and reliable cleavage methods. ingentaconnect.com

Among the various silyl ethers, the tert-butyldimethylsilyl (TBDMS) group is particularly prominent. nih.govingentaconnect.com Introduced by Corey and Venkateswarlu in 1972, TBDMS ethers offer a robust and versatile means of protecting alcohols. enpress-publisher.com Their stability towards basic conditions and many nucleophilic reagents makes them highly compatible with a wide range of synthetic transformations. organic-chemistry.orgthieme-connect.com The steric bulk of the t-butyl group contributes to their stability and can influence the stereochemical outcome of nearby reactions. thieme-connect.com

A key advantage of silyl ethers, and TBDMS ethers in particular, is the availability of a diverse set of conditions for their removal. organic-chemistry.orgorganic-chemistry.org This allows for selective deprotection in the presence of other protecting groups, a critical aspect of complex molecule synthesis. nih.govingentaconnect.com Cleavage is typically achieved under acidic conditions or by using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). The relative stability of different silyl ethers (e.g., TBDMS vs. triethylsilyl (TES)) allows for orthogonal deprotection strategies, where one type of silyl ether can be removed while another remains intact. nih.govthieme-connect.com Numerous methods have been developed for the chemoselective deprotection of TBDMS ethers, employing a variety of reagents and catalysts to achieve high yields and selectivity. enpress-publisher.comorganic-chemistry.orgorganic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-(3-iodophenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZDGFRDSOPFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373813
Record name 3-(t-Butyldimethylsiloxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133910-12-0
Record name 3-(t-Butyldimethylsiloxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Properties and Synthesis of 3 T Butyldimethylsiloxy Iodobenzene

Physicochemical Characteristics

PropertyValue
CAS Number 133910-12-0 guidechem.comaksci.com
Molecular Formula C12H19IOSi aksci.com
Molecular Weight 334.27 g/mol guidechem.com
Appearance White crystalline powder lookchem.com

This table is interactive. Click on the headers to sort.

Spectroscopic Data

Spectroscopy Expected Features
¹H NMR Signals corresponding to the aromatic protons, the t-butyl group protons, and the methyl group protons on the silicon atom.
¹³C NMR Resonances for the aromatic carbons (including the carbon attached to iodine and the carbon attached to the oxygen), and the carbons of the t-butyldimethylsilyl group.
IR Characteristic absorptions for C-H (aromatic and aliphatic), C=C (aromatic), Si-C, and C-O-Si bonds.
Mass Spec A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

This table is interactive. Click on the headers to sort.

Synthesis

The preparation of this compound is typically achieved through the silylation of 3-iodophenol. This reaction involves the formation of a silyl (B83357) ether by treating the phenol (B47542) with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, such as imidazole (B134444) or triethylamine, in an aprotic solvent like dichloromethane (B109758) or dimethylformamide. The base serves to deprotonate the phenol, and the resulting phenoxide attacks the silicon atom of the silyl chloride, displacing the chloride ion.

Reactions and Transformative Applications of 3 T Butyldimethylsiloxy Iodobenzene

Oxidative Transformations

The iodobenzene (B50100) moiety in 3-(t-butyldimethylsiloxy)iodobenzene can be readily oxidized to a hypervalent iodine(III) state, making it a valuable precursor for various oxidative reactions. organic-chemistry.orgresearchgate.net These in situ generated or isolated hypervalent iodine reagents are known for their mild and selective oxidizing properties, offering an alternative to heavy metal-based oxidants. beilstein-journals.orgumich.eduarkat-usa.org

Hypervalent iodine(III) reagents derived from precursors like this compound are effective for the oxidation of alcohols to aldehydes and ketones. beilstein-journals.orgumich.edu For instance, the use of (diacetoxyiodo)benzene, a related hypervalent iodine compound, in the presence of a catalytic amount of bromide ions, facilitates the oxidation of primary and secondary benzylic alcohols, as well as secondary aliphatic alcohols, to their corresponding carbonyl compounds. researchgate.net

A common strategy involves the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like iodobenzene dichloride, which can be prepared from iodobenzene derivatives. organic-chemistry.org This system demonstrates high efficiency and mild reaction conditions for converting various alcohols into aldehydes and ketones. organic-chemistry.org The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a significant advantage of this methodology. orgsyn.org

Detailed research findings have shown that a variety of alcohols can be successfully oxidized. For example, the oxidation of diphenylmethanol (B121723) to benzophenone (B1666685) and benzyl (B1604629) alcohol to benzaldehyde (B42025) proceeds with high conversion. researchgate.net Similarly, anisaldehyde can be obtained in high yield from the corresponding alcohol. researchgate.net

Table 1: Examples of Alcohol Oxidation

Starting Alcohol Oxidizing System Product Yield Reference
Diphenylmethanol (Diacetoxyiodo)benzene / Bromide catalyst Benzophenone High Conversion researchgate.net
Benzyl alcohol (Diacetoxyiodo)benzene / Bromide catalyst Benzaldehyde High Conversion researchgate.net
Anisyl alcohol (Diacetoxyiodo)benzene / Bromide catalyst Anisaldehyde 95% researchgate.net
4-Nitrobenzyl alcohol (Diacetoxyiodo)benzene / Bromide catalyst 4-Nitrobenzaldehyde 30% researchgate.net
Nerol Iodosobenzene diacetate / TEMPO Neral - orgsyn.org
(R)-3,4-dihydro-2H-pyran-2-carbaldehyde precursor Iodosobenzene diacetate / TEMPO (R)-3,4-dihydro-2H-pyran-2-carbaldehyde - orgsyn.org

Hypervalent iodine reagents are instrumental in the α-functionalization of carbonyl compounds, particularly α-oxidation to form α-hydroxy carbonyl compounds. thieme-connect.de One approach involves the use of hypervalent iodine reagents to introduce a hydroxyl group at the α-position of ketones. organic-chemistry.org For instance, α-tosyloxy ketones can be synthesized from ketones using a combination of m-chloroperoxybenzoic acid (mCPBA), p-toluenesulfonic acid (PTSA), and a catalytic amount of an iodoarene. organic-chemistry.org The iodoarene is oxidized in situ to the active hypervalent iodine(III) species that facilitates the tosyloxylation. organic-chemistry.org

Transition-metal-free methods have also been developed. For example, the α-hydroxylation of carbonyl compounds can be achieved using molecular oxygen as the oxidant, catalyzed by cesium carbonate. thieme-connect.de This method is applicable to a wide range of carbonyl compounds, including ketones, esters, and amides. thieme-connect.de

Hypervalent iodine reagents play a crucial role in the intramolecular oxidative cyclization of phenolic derivatives to form spiro dienones. mdpi.com This transformation is particularly useful in the synthesis of complex natural products. The reaction of phenolic enamines with hypervalent iodine reagents like [(hydroxy)(tosyloxy)iodo]benzene can lead to the formation of spiro cyclohexadienone derivatives. mdpi.com The reaction proceeds through the formation of an iodonium (B1229267) intermediate, followed by an intramolecular attack of the electron-rich aromatic ring onto the electrophilic carbon, resulting in the spirocyclic product. mdpi.com

For example, the reaction of aminocrotonic esters derived from 2-(4-hydroxyphenyl)ethylamine with [(hydroxy)(tosyloxy)iodo]benzene yields spiro cyclohexadienones. mdpi.com Similarly, an enamino compound derived from dimedone and 2-(4-hydroxyphenyl)ethylamine can be cyclized using [bis(trifluoroacetoxy)iodo]benzene (B57053) to afford a spiro cyclohexadienedione. mdpi.com

Cross-Coupling Reactions

The carbon-iodine bond in this compound allows it to participate in various cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Aryl iodides, such as this compound, are excellent substrates for palladium-catalyzed carbonylative cross-coupling reactions. nih.govjlu.edu.cn These reactions introduce a carbonyl group between the aryl group and a coupling partner. A general method for the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides can lead to the formation of indanones. nih.gov The process typically involves the use of a palladium catalyst, carbon monoxide, and a suitable base. nih.gov

A direct method for the palladium-catalyzed reductive cross-coupling of aryl iodides with secondary benzyl halides under carbon monoxide pressure has been developed to produce aryl alkyl ketones. researchgate.net This three-component reaction utilizes zinc powder as a reducing agent. researchgate.net

Table 2: Key Features of Palladium-Catalyzed Carbonylative Cross-Coupling

Reaction Type Substrates Key Reagents Product Type Reference
Carbonylative Cyclization Unsaturated Aryl Iodides Pd(OAc)₂, Pyridine, CO Indanones nih.gov
Reductive Cross-Coupling Aryl Iodides, Benzyl Halides Pd catalyst, Zn, CO Aryl Alkyl Ketones researchgate.net
Carbonylative Negishi Coupling Allylic Phosphates, Alkyl Zinc Reagents Pd catalyst, Isocyanide β,γ-Unsaturated Ketones sioc-journal.cn

Hypervalent iodine(III) reagents, which can be generated from this compound, are key to enabling metal-free oxidative cross-coupling reactions. nih.gov These reactions provide an alternative to traditional transition-metal-catalyzed methods. nih.gov A strategy for the synthesis of mixed biaryls has been developed using hypervalent iodine(III) reagents, where the in situ generated σ-heteroaryl iodine(III) intermediates exhibit unique reactivity, leading to metal-catalyst-free transformations with high product selectivity. nih.gov

Nitroxide radicals like TEMPO can also mediate transition-metal-free oxidative coupling reactions, for instance, in the homo- and cross-coupling of Grignard reagents. nih.gov While not directly involving this compound, this highlights the broader trend and potential of oxidative coupling strategies that avoid transition metals.

Halogenation and Heteroatom Functionalization

The presence of both an iodo and a silyloxy group on the benzene (B151609) ring allows for selective functionalization at various positions, opening avenues for the synthesis of polysubstituted aromatic compounds.

Iodination Reactions

The t-butyldimethylsiloxy group in this compound can act as a directing group in electrophilic aromatic substitution reactions, most notably in directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.edu This process involves the deprotonation of the aromatic ring at the position ortho to the directing group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.orguwindsor.ca

In the case of this compound, the bulky silyloxy group directs the metalation to the C2 position. Subsequent treatment with an iodine source, such as molecular iodine (I₂), introduces a second iodine atom onto the ring, yielding 1,2-diiodo-3-(t-butyldimethylsiloxy)benzene. This strategy provides a regioselective route to di-iodinated phenol (B47542) derivatives, which are valuable intermediates for further cross-coupling reactions.

Table 1: Directed ortho-Metalation and Iodination of this compound

ReactantReagentsProductDescription
This compound1. s-BuLi, TMEDA, THF, -78 °C 2. I₂1,2-Diiodo-3-(t-butyldimethylsiloxy)benzeneThe t-butyldimethylsiloxy group directs lithiation to the ortho position, which is then quenched with iodine.

Amination and Heterocyclization Reactions

The carbon-iodine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. nih.govwikipedia.orgnih.gov This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and nitrogen-containing heterocycles. nih.govresearchgate.net The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl iodide with a primary or secondary amine. nih.govnih.gov

This methodology can be extended to the synthesis of various heterocyclic systems. For instance, the coupling of this compound with appropriate amine partners can be a key step in the construction of indole (B1671886) and benzofuran (B130515) scaffolds. orgsyn.orgorganic-chemistry.orgnih.govnih.govdtu.dkyoutube.comyoutube.comyoutube.com

Table 2: Buchwald-Hartwig Amination of this compound

AmineCatalyst/LigandBaseProduct
Primary Amine (R-NH₂)Pd₂(dba)₃ / BINAPNaOt-Bu3-(t-Butyldimethylsiloxy)-N-alkylaniline
Secondary Amine (R₂NH)Pd(OAc)₂ / XPhosK₃PO₄3-(t-Butyldimethylsiloxy)-N,N-dialkylaniline

Rearrangement Reactions

The silyl (B83357) ether functionality in this compound and its derivatives can participate in various rearrangement reactions, offering pathways to structurally diverse molecules.

Allylic Tributylstannyl Silyl Ether Rearrangements

While direct examples involving this compound are not prevalent in the literature, the principles of allylic silyl ether rearrangements are well-established. These reactions often proceed through sigmatropic rearrangements, such as the researchgate.netnih.gov-Wittig or researchgate.netresearchgate.net-Claisen rearrangements, of appropriately substituted allylic silyl ethers. The presence of a tributylstannyl group on the allylic backbone can influence the regioselectivity and stereoselectivity of these transformations. The iridium-catalyzed 1,3-rearrangement of allylic ethers is a related transformation that has been developed. organic-chemistry.orgrsc.orgorganic-chemistry.org

Stereoselective Rearrangements with Chiral Analogs

The development of asymmetric variants of rearrangement reactions is a significant area of research. In the context of silyl ethers, the use of chiral auxiliaries or catalysts can induce stereoselectivity. sci-hub.senih.govmdpi.org For instance, an asymmetric iodonio- researchgate.netresearchgate.net-sigmatropic rearrangement has been developed to access chiral α-aryl carbonyl compounds. sci-hub.se This type of strategy could potentially be applied to chiral analogs of this compound, where a chiral silyl group or an external chiral catalyst directs the stereochemical outcome of the rearrangement. An iodine-mediated diallylsilane rearrangement followed by asymmetric dihydroxylation has been shown to produce enantioenriched oxasilacycles. nih.gov

Applications in Natural Product Synthesis and Complex Molecule Construction

The functional group compatibility and selective reactivity of this compound and its derivatives make them valuable intermediates in the total synthesis of natural products and other complex molecules.

The synthesis of the potent analgesic (-)-epibatidine has been the subject of numerous synthetic efforts. wikipedia.orgrsc.orgthescipub.com While many routes exist, those involving functionalized pyridyl iodides highlight the importance of iodoarenes in their construction. For example, the coupling of a chiral amine with a 2-chloro-5-iodopyridine (B1352245) derivative is a key step in several synthetic approaches. researchgate.net The use of a protected 3-hydroxypyridyl iodide, analogous to this compound, could serve as a crucial building block in such syntheses, allowing for late-stage deprotection to reveal the phenol moiety.

Similarly, in the synthesis of Jerangolid D , a polyketide with antifungal properties, the strategic use of functionalized aromatic fragments is essential. nih.govnih.gov The construction of the complex architecture of jerangolids often relies on the coupling of smaller, highly functionalized building blocks. A substituted iodobenzene derivative can serve as a linchpin in these strategies, enabling the connection of different parts of the molecule through cross-coupling reactions.

Intermediate in Zampanolide Synthesis

Zampanolide is a potent microtubule-stabilizing agent isolated from marine sponges, making it a target of significant interest for total synthesis due to its anticancer properties. While a direct total synthesis of Zampanolide explicitly starting from this compound is not prominently detailed in the provided search results, the structure of Zampanolide contains a substituted aromatic ring that is often constructed using precursors with similar functional handles.

In synthetic strategies for complex natural products like Zampanolide, aryl iodide compounds are critical for forming carbon-carbon bonds. Specifically, an iodinated phenyl ring allows for the use of powerful transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, or Heck reactions) to attach the aromatic portion to other fragments of the molecule. The silyl ether on the ring serves as a robust protecting group for the phenolic hydroxyl, which can be unmasked in a later synthetic step.

A plausible synthetic approach would involve using a fragment like this compound, or a more elaborated version thereof, to couple with a complex aliphatic chain that forms the macrocyclic core of Zampanolide. After the key C-C bond formation, the TBS group can be selectively removed to reveal the free hydroxyl group present in the final natural product. The strategic placement of the iodo and protected hydroxyl groups makes such a building block highly valuable for convergent synthetic strategies.

Chiral Bifunctional Building Blocks

The term "bifunctional building block" refers to a molecule containing two distinct reactive sites that can be manipulated independently in a synthetic sequence. This compound is an archetypal example of an achiral bifunctional building block. Its two functional groups are:

Iodophenyl Group : The carbon-iodine bond is a versatile handle for introducing the aryl moiety into a target molecule. It readily participates in palladium-catalyzed cross-coupling reactions, lithium-halogen exchange to form an aryllithium species, or the formation of Grignard reagents.

t-Butyldimethylsilyloxy Group : This is a sterically hindered and robust protecting group for a phenol. It is stable to a wide range of non-fluoride-based reagents, allowing for extensive chemical modifications at the iodophenyl site without disturbing the protected hydroxyl. It can be cleanly removed later in the synthesis using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).

While this compound itself is not chiral, it is a key precursor for generating chiral bifunctional building blocks. This can be achieved by introducing a chiral element into the molecule, for example, by ortho-lithiation followed by reaction with a chiral electrophile, or by employing its derivatives in asymmetric transformations. These derived chiral molecules can then be used in the enantioselective synthesis of complex targets.

Functional GroupRole in SynthesisCommon Reactions
Iodophenyl Versatile cross-coupling partnerSuzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig couplings; Grignard formation; Lithiation
t-Butyldimethylsilyloxy Robust protecting groupStable to organometallics, mild acids/bases; Removed by fluoride ions (TBAF, HF)

Cyclization Reactions for Heterocycle Formation

Aryl iodides like this compound are pivotal starting materials for constructing a wide variety of heterocyclic compounds through cyclization reactions. youtube.comnih.govyoutube.com These reactions often leverage the reactivity of the iodine atom, either directly or by converting it into a more reactive species.

One major strategy involves intramolecular cyclization, where a side chain attached to the aromatic ring attacks the ring itself or another part of the side chain, facilitated by the iodine's presence. For instance, a common method is the palladium-catalyzed intramolecular Heck reaction, where a tethered alkene cyclizes onto the aromatic ring at the position of the iodine atom.

Furthermore, the iodobenzene moiety can be used in transition-metal-free, radical-mediated cyclizations. sioc-journal.cn For example, treatment with a radical initiator can lead to the formation of an aryl radical, which can then trigger an intramolecular cyclization cascade.

Another powerful application is in iodine-mediated electrophilic cyclization. youtube.com In syntheses starting with derivatives of this compound, where an unsaturated group (like an alkyne or alkene) is introduced ortho to the iodine, treatment with an electrophilic iodine source can trigger a ring-closing reaction to form iodinated heterocycles like furans, pyrroles, and thiophenes. youtube.com These iodinated products are themselves valuable intermediates for further functionalization.

Examples of Heterocycles Synthesized via Aryl Iodide Cyclizations:

Heterocycle ClassGeneral Method
Indoles/Benzofurans Palladium-catalyzed intramolecular cyclization (e.g., Larock indole synthesis)
Quinolines Radical or transition-metal-catalyzed annulation reactions
Various Fused Rings Intramolecular Heck reaction
Iodinated Furans/Pyrroles Electrophilic iodocyclization of ortho-alkynyl phenols/anilines youtube.com

Stereoselective Synthesis of Biologically Active Compounds

The utility of this compound extends to the stereoselective synthesis of complex, biologically active molecules, where precise control over the three-dimensional arrangement of atoms is crucial. nih.govnih.gov Its role as a stable, reactive aryl fragment allows for its incorporation into chiral molecules through syntheses that establish stereocenters in other parts of the molecule.

For instance, in the synthesis of polyketide natural products, which often feature multiple stereocenters, an aryl fragment derived from this compound could be coupled to a stereochemically rich aliphatic chain. nih.gov A key example is the synthesis of Bastimolide B, an antimalarial macrolide, where late-stage macrocyclization was achieved via an intramolecular Suzuki cross-coupling between a boronic ester and a (Z)-iodoalkene fragment. nih.gov While not directly using the title compound, this highlights the principle of using an iodo-functionalized building block in the key bond-forming step for a complex, biologically active target.

Similarly, the synthesis of certain cyclobutane-containing natural products with cytotoxic properties has been achieved through stereoselective pathways. nih.gov Photocyclization reactions, such as the Norrish-Yang reaction, can be employed on precursors synthesized using aryl building blocks to create highly substituted cyclobutanes with excellent diastereoselectivity. eurekaselect.com The reliability of reactions involving the iodophenyl group makes this compound an excellent starting point for creating the necessary, often complex, precursors for these stereoselective transformations.

Biologically Active Compound ClassSynthetic Strategy Involving Aryl IodidesStereochemical Aspect
Polyketide Macrolides (e.g., Bastimolide B) Suzuki or other cross-coupling macrocyclization. nih.govControl of stereocenters in the aliphatic chain.
Zampanolide Convergent synthesis via cross-coupling of aryl and aliphatic fragments. nih.govEstablishment of stereocenters prior to coupling.
Substituted Cyclobutanes (e.g., Piperarborenine B) Ring contraction or photocyclization of precursors made from aryl building blocks. nih.goveurekaselect.comDiastereoselective or enantioselective cyclization.

General Mechanisms of Hypervalent Iodine Reagents

Hypervalent iodine compounds, particularly those in the +3 oxidation state (I(III)), are prized for their oxidizing capabilities and their capacity to act as electrophiles. Their reactivity is often discussed in terms of ligand exchange, reductive elimination, and oxidative addition, analogous to transition metal chemistry.

Ligand Exchange Pathways

A fundamental step in many reactions involving hypervalent iodine(III) reagents is ligand exchange at the iodine center. These reagents typically adopt a trigonal bipyramidal geometry, with the more electronegative ligands occupying the axial positions. researchgate.net Ligand exchange can proceed through two primary pathways:

Associative Pathway: In this mechanism, a nucleophile coordinates to the iodine center, forming a square planar intermediate. This is followed by the departure of a leaving group.

Dissociative Pathway: This pathway involves the initial dissociation of a ligand to generate a cationic iodonium species, which is then attacked by a nucleophile.

The operative pathway is influenced by the nature of the ligands, the nucleophile, and the reaction conditions. For instance, the reaction of iodosylbenzene with various nucleophiles is believed to proceed via ligand exchange to form a more reactive species.

Electrophilic Reactivity of Hypervalent Iodine(III)

The electrophilicity of hypervalent iodine(III) reagents is a cornerstone of their synthetic utility. The I-X bond (where X is a heteroatom) is highly polarized, rendering the iodine atom susceptible to nucleophilic attack. This electrophilic character allows these reagents to activate other molecules. For example, hypervalent iodine(III) reagents can activate alkenes towards nucleophilic attack, leading to a variety of difunctionalization reactions. researchgate.net

Furthermore, the oxidation of iodoarenes, such as this compound, with oxidizing agents like m-chloroperbenzoic acid (mCPBA) can generate highly reactive hypervalent iodine(III) species in situ. These species, for instance, [bis(acetoxy)iodo]arenes, are potent electrophiles capable of participating in a wide range of transformations. beilstein-journals.orgnih.gov

Influence of the TBDMS Group on Reactivity and Selectivity

The tert-butyldimethylsilyl (TBDMS) group, a bulky and electron-donating substituent, significantly modulates the reactivity and selectivity of the iodobenzene core.

Steric and Electronic Effects

The TBDMS group exerts both steric and electronic effects that influence the reactivity of the iodine center.

Steric Effects: The bulky nature of the TBDMS group can hinder the approach of reactants to the iodine atom and the adjacent positions on the aromatic ring. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions.

The following table summarizes the relative stability of various silyl ethers to hydrolysis, which is influenced by steric and electronic factors.

Silyl Ether Relative Rate of Acidic Hydrolysis
TMS (Trimethylsilyl) 1
TES (Triethylsilyl) 64
TBS (tert-Butyldimethylsilyl) 20,000
TIPS (Triisopropylsilyl) 700,000
TBDPS (tert-Butyldiphenylsilyl) 5,000,000

This table illustrates the significant stability of the TBDMS group compared to less sterically hindered silyl ethers, a factor that contributes to its widespread use as a protecting group.

Directing Group Effects in Functionalization

In C-H functionalization reactions, the silyloxy group can act as a directing group, controlling the position of bond formation. While ortho-directing effects are common for many functional groups, silyloxy groups, particularly when attached to a directing group template, have been shown to promote meta-selective C-H activation. nih.gov This is a significant advantage as it allows for the functionalization of a position that is often difficult to access through classical electrophilic aromatic substitution. The mechanism of this meta-direction often involves the formation of a large ring intermediate that positions the catalyst for C-H activation at the meta position.

Role in Catalytic Cycles

Iodoarenes like this compound can play a crucial role as precursors to active oxidants in catalytic cycles. In many modern synthetic methodologies, a catalytic amount of an iodoarene is used in conjunction with a stoichiometric amount of a terminal oxidant (e.g., mCPBA, Oxone). researchgate.net

The catalytic cycle typically involves the following steps:

Oxidation: The iodoarene is oxidized by the terminal oxidant to a hypervalent iodine(III) or iodine(V) species.

Substrate Functionalization: This highly reactive hypervalent iodine species then reacts with the substrate, effecting the desired transformation (e.g., oxidation, rearrangement, or bond formation). In this step, the hypervalent iodine is reduced back to the iodoarene.

Regeneration: The iodoarene is then re-oxidized by the terminal oxidant, thus completing the catalytic cycle.

This catalytic approach is highly advantageous as it avoids the use of stoichiometric amounts of potentially hazardous or expensive hypervalent iodine reagents. For instance, iodobenzene has been used as a catalyst for the Hofmann rearrangement of carboxamides in the presence of Oxone as the terminal oxidant. beilstein-journals.org

Furthermore, in palladium-catalyzed cross-coupling reactions, iodoarenes are common coupling partners. The general catalytic cycle for a Suzuki coupling, for example, involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com The electronic and steric properties of the TBDMS group on the iodoarene can influence the rates of these individual steps.

Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wildlife-biodiversity.com While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the provided results, the general principles of palladium catalysis with aryl halides are well-established and applicable. These reactions, such as the Suzuki, Stille, and Negishi couplings, typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.com

The initial step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-iodine bond of this compound. This is often the rate-determining step in the catalytic cycle. rsc.orgnih.gov The nature of the ligands on the palladium center significantly influences the kinetics and mechanism of this process. wildlife-biodiversity.comnih.gov For instance, the use of sterically demanding ligands can favor the formation of highly reactive monocoordinated palladium species. nih.gov

Following oxidative addition, transmetalation occurs, where a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) intermediate. The final step is reductive elimination, which forms the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wildlife-biodiversity.com

Computational Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating reaction mechanisms at the molecular level. mdpi.comnih.govnih.gov These computational studies provide detailed insights into the energetics of reaction pathways, the structures of transition states and intermediates, and the influence of various factors on reaction outcomes. nih.govnih.gov

For palladium-catalyzed reactions involving aryl halides like this compound, DFT calculations can be used to:

Determine the activation energy barriers for each step of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). nih.gov

Predict the geometries of intermediates and transition states. wildlife-biodiversity.com

Understand the role of ligands and how they affect the reactivity and selectivity of the catalyst. nih.gov

Elucidate the effect of additives and reaction conditions. wildlife-biodiversity.com

For instance, DFT studies on similar systems have shown that the oxidative addition of an aryl halide to a palladium(0) complex is a key step, and its energy barrier can be significantly influenced by the electronic and steric properties of the ligands. nih.gov

In the context of metal-free reactions, DFT calculations can help to:

Elucidate the mechanism of bond activation.

Identify the nature of the active catalytic species.

Explain the observed regioselectivity and stereoselectivity. mdpi.com

By combining computational modeling with experimental kinetic data, a more robust and accurate understanding of the reaction mechanism can be achieved. nih.gov

Table 1: Illustrative Application of DFT in Mechanistic Analysis

Mechanistic AspectInformation Provided by DFTExample from Literature (Analogous Systems)
Catalytic Cycle StepsCalculation of activation energies for oxidative addition, transmetalation, and reductive elimination. nih.govInvestigation of the Suzuki-Miyaura cross-coupling on a palladium H-beta zeolite catalyst. nih.gov
Role of LigandsModeling the influence of ligand sterics and electronics on catalyst reactivity and stability. nih.govStudies on the effect of phosphine ligands in palladium-catalyzed couplings. nih.gov
Transition State AnalysisIdentification and characterization of transition state structures to understand reaction pathways. nih.govresearchgate.netAnalysis of [3+2] cycloaddition reactions. nih.govresearchgate.net
Regio- and StereoselectivityPredicting and explaining the preferential formation of one isomer over another. mdpi.comStudy of cycloaddition reactions involving substituted alkenes. mdpi.com

Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcome of a reaction is intrinsically linked to its mechanism. ochemtutor.com In reactions that create new chiral centers, understanding the mechanism allows for the prediction and control of the resulting stereoisomers.

For reactions involving this compound, the stereochemistry will depend on the specific transformation. For example, in a palladium-catalyzed cross-coupling reaction where the aryl group is transferred to a prochiral substrate, the facial selectivity of the addition will determine the final stereochemistry.

Diastereoselectivity becomes important when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. The relative orientation of the substituents in the transition state often dictates the diastereomeric ratio of the products. For instance, in cascade Michael reactions, the formation of highly functionalized cyclohexanones can proceed with excellent diastereoselectivity, which can be rationalized by analyzing the stability of the possible transition state structures. beilstein-journals.org The steric and electronic interactions within these transition states favor the formation of one diastereomer over the other.

The creation of new tetrahedral centers can occur through two primary mechanistic actions:

Addition to an sp²-hybridized carbon: This involves the attack of a nucleophile on a flat, trigonal planar carbon, such as in an alkene or a carbonyl group. The nucleophile can potentially attack from two different faces, leading to the formation of two stereoisomers. ochemtutor.com

Substitution at an sp³-hybridized carbon: This typically proceeds via an SN2-type mechanism, where the incoming nucleophile attacks from the backside of the leaving group, resulting in an inversion of configuration at the stereocenter. ochemtutor.com

A thorough understanding of the reaction mechanism is therefore essential to predict and control the stereochemical and diastereoselective outcomes of reactions involving this compound.

Conclusion

Summary of Key Contributions to Organic Synthesis

3-(t-Butyldimethylsiloxy)iodobenzene has established itself as a cornerstone reagent in organic synthesis. Its key contributions stem from the orthogonal reactivity of its two main functional groups: the stable, yet readily cleavable, silyl (B83357) ether and the versatile carbon-iodine bond. This dual functionality allows for its participation in a wide array of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. Furthermore, its role as a precursor to hypervalent iodine reagents, including diaryliodonium salts and Koser's reagent analogs, expands its utility, providing access to efficient arylating and oxidizing agents. The strategic placement of the iodo group at the meta-position offers a route to 1,3-disubstituted aromatic systems, which are important structural motifs in numerous target molecules.

Outlook on Continued Research and Industrial Impact

The future of this compound in research and industry appears promising. As the demand for more complex and sophisticated molecules in pharmaceuticals, agrochemicals, and materials science continues to grow, the need for versatile and reliable building blocks like this compound will undoubtedly increase. Ongoing research is likely to focus on the development of more efficient and sustainable synthetic methods utilizing this reagent, including the exploration of novel catalytic systems for its cross-coupling reactions. Furthermore, its application in the synthesis of new classes of functional materials, such as organic light-emitting diodes (OLEDs) and sensors, is an area of active investigation. The industrial impact of this compound is set to expand as more of the complex molecules derived from it transition from laboratory-scale synthesis to large-scale production. Its role as a key intermediate will continue to be critical in the development of next-generation products across various technology sectors.

Future Directions and Emerging Research Avenues

Development of Chiral 3-(t-Butyldimethylsiloxy)iodobenzene Analogs for Asymmetric Synthesis

The development of chiral hypervalent iodine(III) reagents for asymmetric synthesis is a burgeoning field of research. While a direct chiral analog of this compound has not been explicitly detailed in numerous publications, the design principles for such molecules can be inferred from existing literature on other chiral iodoarenes. The primary approach involves the introduction of a chiral auxiliary onto the iodobenzene (B50100) backbone, creating a chiral environment around the iodine center that can induce stereoselectivity in its reactions.

One promising strategy is the synthesis of C₂-symmetric chiral iodoarenes. rsc.org This design often incorporates a rigid or conformationally flexible chiral scaffold to effectively control the trajectory of incoming substrates. For instance, a potential synthetic route to a chiral analog of this compound could start from 3-iodophenol. The phenolic hydroxyl group could be derivatized with a chiral entity, followed by protection of the resulting chiral auxiliary. Alternatively, a C₂-symmetric bis(amide) or bis(oxazoline) ligand could be installed on a related di-iodinated precursor.

The application of such chiral analogs would lie in asymmetric oxidations and other transformations where the hypervalent iodine reagent plays a key role in the stereodetermining step. For example, they could be employed in the enantioselective α-functionalization of carbonyl compounds or the asymmetric dearomatization of phenols. researchgate.netresearchgate.net The development of these chiral reagents is anticipated to provide a valuable metal-free alternative to traditional transition metal catalysts for asymmetric synthesis. researchgate.netbeilstein-journals.org

A key challenge in this area is the design of a chiral auxiliary that is robust enough to withstand the oxidative conditions often employed with hypervalent iodine reagents, while still being effective in inducing high levels of enantioselectivity. Future research will likely focus on the design of novel chiral scaffolds and their application in a broader range of asymmetric transformations. cardiff.ac.uk

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis and use of hypervalent iodine reagents, including this compound. Key areas of focus include the recycling of reagents and the use of environmentally benign solvents.

A significant drawback of using stoichiometric hypervalent iodine reagents is the generation of an iodobenzene byproduct. To address this, research is underway to develop catalytic systems where the iodobenzene is reoxidized in situ. This approach, however, often requires a stoichiometric amount of a terminal oxidant, which can also generate waste.

A more sustainable approach is the development of recyclable hypervalent iodine reagents. nih.gov While specific recycling protocols for this compound are not widely reported, general strategies for iodobenzene recovery can be applied. For instance, the iodobenzene byproduct from a reaction could be recovered by distillation or extraction and then re-oxidized to the hypervalent iodine(III) state for reuse. The development of polymer-supported or fluorous-tagged iodoarenes that can be easily separated from the reaction mixture and recycled is another promising avenue.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives is a major focus of sustainable chemistry. For reactions involving this compound, the replacement of conventional solvents like dichloromethane (B109758) and acetonitrile (B52724) with more environmentally friendly options is being explored.

Potential green solvents that could be employed include bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are less toxic and have a lower environmental impact than their petrochemical-based counterparts. Water is another attractive green solvent, although the solubility of nonpolar reagents like this compound can be a challenge. The use of surfactants or co-solvents can sometimes overcome this limitation.

The ideal green solvent for a particular reaction will depend on a variety of factors, including the solubility of the reactants, the reaction temperature, and the compatibility with the desired workup procedure. The development of robust reaction protocols in these greener solvents is an active area of research.

Applications in Advanced Materials Science

The unique electronic and structural properties of the aryliodonium moiety make this compound a valuable precursor in the synthesis of advanced materials. Its applications are being explored in the fields of organic electronics and energy storage.

One area of interest is the synthesis of conjugated polymers for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The iodobenzene group can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, to build up the polymer backbone. The t-butyldimethylsiloxy group can be readily converted to a hydroxyl group, providing a handle for further functionalization or for tuning the solubility and processing characteristics of the polymer. For example, it could be used in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, a well-known class of electroluminescent polymers. rsc.org

Another potential application is in the development of photosensitizers for photodynamic therapy or for solar energy conversion. arxiv.org The heavy iodine atom can promote intersystem crossing, leading to the efficient generation of triplet excited states, which are key intermediates in many photochemical processes. The silyloxy group can be used to attach the photosensitizer to other molecules or to tune its photophysical properties.

Furthermore, the compound can serve as a building block for the synthesis of molecular glass formers. For instance, it has been used in the Suzuki cross-coupling synthesis of 1,3,5-trisarylbenzenes, which are known to form stable glasses with potential applications in organic electronics.

Material ClassPotential ApplicationRole of this compound
Conjugated Polymers (e.g., PPV derivatives)Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs)Precursor for polymer backbone synthesis via cross-coupling reactions.
PhotosensitizersPhotodynamic Therapy, Solar Energy ConversionPrecursor for molecules with enhanced intersystem crossing due to the heavy atom effect of iodine.
Molecular Glass FormersOrganic ElectronicsBuilding block for the synthesis of amorphous materials with tailored properties.

Exploration of New Reaction Classes

While this compound is commonly used in established reactions like cross-coupling and as a precursor for hypervalent iodine reagents, researchers are exploring its use in novel reaction classes.

One such area is in unconventional cycloaddition reactions. The iodonium (B1229267) ylide derived from this compound could potentially act as a dipole in [3+2] or other cycloaddition reactions to form complex heterocyclic structures. This would provide a new and versatile method for the synthesis of a wide range of carbo- and heterocyclic compounds.

Another emerging area is the use of iodobenzene derivatives in C-H activation and functionalization reactions. While typically catalyzed by transition metals, recent advances have shown that hypervalent iodine reagents can also promote these transformations. This compound could serve as a precursor to a catalyst or reagent for the direct functionalization of C-H bonds, offering a more atom-economical and potentially more sustainable approach to organic synthesis.

The development of photoredox catalysis has opened up new avenues for organic synthesis. The unique electrochemical properties of aryliodonium salts suggest that this compound or its derivatives could be employed as catalysts or reagents in photoredox-mediated transformations, enabling the development of new and previously inaccessible reactions.

Integration with Flow Chemistry and Automated Synthesis

The translation of batch chemical processes to continuous flow systems offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purities. uc.pt The integration of this compound into flow chemistry setups is a promising area for future research.

Continuous flow reactors could be used for the synthesis of this compound itself, potentially offering a safer and more efficient alternative to traditional batch methods. researchgate.net Furthermore, reactions utilizing this reagent, such as cross-coupling or oxidation reactions, could be performed in a flow-through manner, allowing for precise control over reaction parameters and facilitating scale-up. nih.gov The development of packed-bed reactors containing immobilized hypervalent iodine reagents derived from this compound would be a particularly attractive approach for creating a truly catalytic and recyclable system.

Automated synthesis platforms, which combine robotics with high-throughput screening techniques, are revolutionizing the process of drug discovery and materials development. chemrxiv.org These platforms can be used to rapidly synthesize and screen large libraries of compounds, accelerating the discovery of new molecules with desired properties. This compound, with its versatile reactivity, is an ideal building block for use in such automated systems. Libraries of derivatives could be quickly generated by performing a variety of reactions on the iodobenzene or silyloxy functionalities, and the resulting compounds could be screened for biological activity or material properties. This approach has the potential to significantly accelerate the pace of innovation in a wide range of fields.

TechnologyPotential Application for this compoundAdvantages
Flow ChemistrySynthesis of the compound and its derivatives; use in continuous cross-coupling and oxidation reactions.Improved safety, enhanced reaction control, easier scale-up, potential for catalyst recycling.
Automated SynthesisHigh-throughput synthesis of compound libraries for drug discovery and materials science.Accelerated discovery of new molecules, efficient optimization of reaction conditions.

Q & A

Basic: What synthetic methodologies are reported for 3-(t-Butyldimethylsiloxy)iodobenzene, and how are purity and yield optimized?

The synthesis of iodobenzene derivatives like this compound typically involves functionalization of iodobenzene with protective groups. For example, siloxy groups (e.g., t-butyldimethylsiloxy) are introduced via nucleophilic substitution or metal-catalyzed coupling. Purification often employs column chromatography or recrystallization, with monitoring by TLC or HPLC to ensure purity. The steric bulk of the siloxy group can influence reaction efficiency, requiring careful stoichiometric control to avoid side reactions .

Basic: How does the t-butyldimethylsiloxy group influence the electronic and steric properties of iodobenzene in cross-coupling reactions?

The t-butyldimethylsiloxy (TBS) group acts as a steric shield, hindering undesired interactions at the iodine center while stabilizing intermediates via electron donation. In S-arylation or Heck-Mizoroki reactions, the TBS group can reduce competing β-hydride elimination, enhancing selectivity for aryl-iodine bond activation. Computational studies suggest that the bulky siloxy group increases the energy barrier for non-productive pathways, favoring targeted coupling .

Advanced: What computational approaches (e.g., DFT) are used to elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations, as applied to analogous hypervalent iodine compounds, optimize geometries using hybrid functionals (e.g., B97X-D) and basis sets like Def2TZVP for light atoms and LANL2DZ for iodine. These models predict intermediate structures (e.g., iodonium ions) and evaluate transition states. Natural Bond Orbital (NBO) analysis further clarifies charge transfer and orbital interactions during aryl-iodine bond cleavage .

Advanced: How can researchers address contradictory solubility data for iodobenzene derivatives when designing reaction solvents?

Conflicting solubility measurements (e.g., iodobenzene in water) arise from variations in experimental conditions (equilibration time, temperature). To resolve discrepancies, researchers should validate methods using gas chromatography with internal standards and ensure material purity. Thermodynamic modeling (e.g., UNIFAC) can predict solubility trends, while empirical testing under controlled conditions (e.g., inert atmosphere) minimizes oxidation artifacts .

Advanced: What role do radical pathways play in the decomposition or reactivity of this compound?

Radical abstraction of iodine from aryl iodides is well-documented. For example, aryl radicals generated via peroxide decomposition rapidly abstract iodine from iodobenzene derivatives, forming biaryl byproducts. The TBS group may slow this process by sterically protecting the C–I bond, though photolytic or thermal conditions could still promote homolytic cleavage. Electron Paramagnetic Resonance (EPR) studies are critical for detecting transient radical intermediates .

Methodological: What experimental techniques are used to assess the thermal and photochemical stability of this compound?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) quantify thermal decomposition thresholds. Ultrafast electron diffraction (UED) captures structural changes during UV-induced dissociation, revealing time-resolved bond cleavage dynamics. For photostability, UV-Vis spectroscopy monitors absorbance shifts under controlled irradiation, while NMR tracks degradation products .

Methodological: Why is the t-butyldimethylsiloxy group preferred over other silyl ethers in protecting hydroxyl functionalities adjacent to iodine?

The TBS group offers superior steric protection and hydrolytic stability compared to trimethylsilyl (TMS) or triisopropylsilyl (TIPS) groups. Its bulk minimizes unwanted nucleophilic attack on iodine while remaining stable under acidic or basic conditions common in cross-coupling reactions. Additionally, TBS ethers are cleavable under mild fluoride conditions, enabling selective deprotection .

Methodological: How do catalytic systems leverage hypervalent iodine intermediates derived from this compound in oxidation reactions?

In situ generation of hypervalent iodine(III) species (e.g., iodonium ions) via Lewis acid activation (e.g., BF₃·Et₂O) enables catalytic α-acetoxylation of ketones. The TBS group stabilizes these intermediates, prolonging their lifetime for selective oxidation. Kinetic studies and isotopic labeling (e.g., ¹⁸O) help distinguish between competing mechanisms (e.g., SN2 vs. radical pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.